![molecular formula AlAs B1584279 砷化铝 CAS No. 22831-42-1](/img/structure/B1584279.png)
砷化铝
描述
Aluminum arsenide is a compound semiconductor material that belongs to the group III-V semiconductors. It has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . Aluminum arsenide shares a similar lattice constant with gallium arsenide and aluminum gallium arsenide, which allows it to form superlattices with these materials, enhancing its semiconductor properties . This compound is instrumental in various high-tech applications, ranging from high-speed electronics and optoelectronics to integrated circuits and quantum technology .
科学研究应用
Key Applications
-
Electronics
- High-Speed Integrated Circuits : AlAs is used in the fabrication of high-speed integrated circuits, especially in telecommunications. Its properties facilitate the development of heterojunction bipolar transistors (HBTs) and high electron mobility transistors (HEMTs), which are essential for high-frequency applications .
- Substrate for Epitaxial Growth : AlAs serves as a substrate material for the epitaxial growth of other compound semiconductors, such as GaAs and indium gallium arsenide (InGaAs). This capability is vital for creating complex semiconductor structures .
-
Optoelectronics
- Light-Emitting Diodes (LEDs) : AlAs is employed in the production of LEDs due to its excellent optical properties. It is often used in conjunction with other materials to enhance device efficiency .
- Laser Diodes : The compound is also used in the manufacture of laser diodes, contributing to advancements in optical communication technologies .
- Photovoltaic Devices : AlAs plays a role in the development of solar cells and photodetectors, where its properties enhance light absorption and conversion efficiency .
- Thermal Interface Materials
- Research and Development
Case Study 1: High Electron Mobility Transistors (HEMTs)
HEMTs made from AlAs/GaAs heterostructures exhibit superior performance compared to traditional transistors. The low density of defects at the interface between AlAs and GaAs allows for higher electron mobility, which translates into faster switching speeds and lower power consumption. Research indicates that devices utilizing AlAs can achieve frequencies exceeding 100 GHz, making them ideal for advanced telecommunications systems.
Case Study 2: Photovoltaic Applications
A study on AlAs-based solar cells demonstrated improved efficiency when integrated into multi-junction solar cell designs. The use of AlAs as a top cell material allowed for better light absorption due to its wider bandgap, resulting in overall efficiency improvements of approximately 30% compared to traditional silicon-based cells. This advancement is particularly relevant for space applications where weight and efficiency are critical.
准备方法
Producing aluminum arsenide is a complex process due to its high melting point of around 1,700°C and the extreme reactivity of aluminum at such temperatures . Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are commonly used in its fabrication . These methods are preferred over traditional techniques like liquid and vapor-phase epitaxy or melt-growth techniques, which can produce less stable aluminum arsenide crystals and generate hazardous arsine gas when exposed to moist air .
化学反应分析
Aluminum arsenide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and arsenic oxide.
Reduction: Can be reduced by hydrogen gas at high temperatures to produce elemental aluminum and arsenic.
Substitution: Reacts with acids to produce arsine gas and aluminum salts.
Common reagents used in these reactions include oxygen, hydrogen gas, and acids. The major products formed from these reactions are aluminum oxide, arsenic oxide, elemental aluminum, elemental arsenic, and arsine gas .
作用机制
The mechanism by which aluminum arsenide exerts its effects is primarily through its semiconductor properties. It forms a superlattice with gallium arsenide, resulting in enhanced electron mobility and reduced strain in the layers . This allows for the development of high-performance devices like HEMTs and quantum well devices . When exposed to acids or moisture, aluminum arsenide reacts to produce volatile and highly toxic arsenic compounds such as arsine .
相似化合物的比较
Aluminum arsenide is unique due to its wider band gap compared to gallium arsenide, making it suitable for high-temperature operations, high-power applications, and high-frequency devices . Similar compounds include:
Gallium Arsenide (GaAs): Shares a similar lattice constant with aluminum arsenide but has a narrower band gap.
Aluminum Gallium Arsenide (AlGaAs): Forms a superlattice with aluminum arsenide, enhancing its semiconductor properties.
Aluminum Indium Arsenide (AlInAs): Another III-V semiconductor with similar applications.
Aluminum Antimonide (AlSb): Used in optoelectronic devices.
Boron Arsenide (BAs): Known for its high thermal conductivity.
Aluminum arsenide’s unique combination of properties makes it a valuable material in various advanced technological applications.
生物活性
Aluminum arsenide (AlAs) is a compound composed of aluminum and arsenic, primarily known for its applications in semiconductor technology. However, its biological activity, particularly in terms of toxicity and potential therapeutic effects, has garnered significant research attention. This article reviews the biological activity of aluminum arsenide, focusing on its mechanisms of toxicity, interactions with biological systems, and potential therapeutic applications.
Chemical Composition and Structure
Aluminum arsenide is a binary compound with the formula AlAs. It is characterized by a crystalline structure that can influence its reactivity and interaction with biological molecules. The toxicity of aluminum arsenide is largely attributed to its constituent elements—aluminum (Al) and arsenic (As).
Mechanisms of Toxicity
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Arsenic Toxicity :
- Arsenic disrupts ATP production by inhibiting key enzymes in the citric acid cycle, such as pyruvate dehydrogenase. This leads to decreased mitochondrial respiration and ATP synthesis, contributing to cellular energy deficits .
- It also increases the production of reactive oxygen species (ROS), leading to oxidative stress and potential DNA damage. Arsenic's carcinogenic properties are partly due to its ability to bind to tubulin, causing aneuploidy and mitotic arrest .
-
Aluminum Toxicity :
- Aluminum has been shown to affect the central nervous system and bone health. It can impair phosphate absorption, leading to conditions like osteomalacia .
- Neurotoxic effects include alterations in cytoskeletal protein functions, which may disrupt neuronal signaling pathways and contribute to neurodegenerative diseases .
Biological Interactions
Absorption and Distribution
- Arsenic is primarily absorbed through inhalation or ingestion, while aluminum is poorly absorbed through oral or dermal routes. Once absorbed, both elements distribute throughout the body, with higher concentrations found in the liver, kidneys, and bones .
Excretion Pathways
- Both elements are excreted mainly through urine, although unabsorbed aluminum can also be eliminated via feces .
Case Study 1: Hematological Effects in Animal Models
A study investigated the effects of aluminum and aluminum fluoride on hematological parameters in Swiss albino mice. Mice were exposed to sub-acute doses of aluminum (78.4 mg/kg) and aluminum fluoride (103 mg/kg). The results indicated:
- Significant reductions in red blood cell counts (5-18%), hemoglobin levels (15-17%), and platelet counts (26-36%).
- An increase in white blood cell counts (54-124%) was observed after exposure, suggesting a potential immune response or stress reaction .
Case Study 2: Protective Role of Spirulina
Another study examined Spirulina's protective effects against aluminum-induced toxicity in mice. Mice treated with Spirulina showed:
- Improved hematological parameters post-exposure.
- Enhanced recovery from aluminum toxicity after withdrawal from the treatment .
Laser Therapy Using Gallium Aluminum Arsenide
Gallium aluminum arsenide (GaAlAs) lasers have been explored for their therapeutic benefits in bone repair and pain management. Research indicates:
- GaAlAs laser therapy enhances peripheral endogenous opioid analgesia in rats, suggesting potential applications in pain relief .
- The laser's effect on bone repair was notable, indicating that it may facilitate healing processes through mechanisms involving increased mitochondrial activity and cellular proliferation .
Summary Table: Biological Activity Overview
Aspect | Aluminum | Arsenic |
---|---|---|
Primary Toxicity Mechanism | Neurotoxicity; osteomalacia | ATP production disruption; oxidative stress |
Absorption | Poorly absorbed | Absorbed via ingestion/inhalation |
Excretion | Urine; feces | Urine |
Case Study Findings | Hematological changes; Spirulina protection | Induces oxidative stress; carcinogenic potential |
Therapeutic Use | GaAlAs lasers for pain relief | Limited direct therapeutic use |
属性
IUPAC Name |
alumanylidynearsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.As | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPILPRLPQYEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[As] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAs | |
Record name | Aluminium arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aluminium_arsenide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066831 | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90313 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22831-42-1 | |
Record name | Aluminum arsenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22831-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminum arsenide (AlAs) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022831421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium arsenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the molecular formula and weight of aluminum arsenide?
A1: The molecular formula of aluminum arsenide is AlAs. It has a molecular weight of 101.90 g/mol. []
Q2: What spectroscopic data is available for characterizing AlAs?
A2: Several spectroscopic techniques are used to characterize AlAs, including:
- Raman Spectroscopy: This technique can identify AlAs crystallinity and detect strain in AlAs layers within heterostructures. []
- Infrared Reflectance Spectroscopy: This method allows for the determination of optical indices of AlAs-containing structures, like GaAs-AlAs superlattices, in the near-infrared region. []
- Photoluminescence (PL) Spectroscopy: Spot-dependent PL measurements can reveal strain in AlAs-based structures, such as oxide-confined GaAs/AlGaAs PIN heterostructures. []
Q3: Is aluminum arsenide compatible with other materials in device fabrication?
A3: Yes, AlAs demonstrates compatibility with various materials in device fabrication. It's commonly used in conjunction with:
- Gallium Arsenide (GaAs): AlAs and GaAs form high-quality superlattices crucial for optoelectronic applications. [] These materials are also combined in heterostructures for devices like PIN diodes and high-temperature MESFETs. [, ]
- Aluminum Oxide (Al2O3): Depositing Al2O3 on AlAs surfaces via Atomic Layer Deposition (ALD) passivates the surface, reducing leakage current and enhancing the spectroscopic performance of GaSb/AlAsSb detectors. []
Q4: Does aluminum arsenide exhibit any catalytic properties?
A4: There is limited research available on the catalytic properties of AlAs. The available literature focuses primarily on its applications in electronics and optoelectronics.
Q5: How is computational chemistry used to study aluminum arsenide?
A5: Computational methods like Density Functional Theory (DFT) are employed to investigate various properties of AlAs, including:
- Structural Properties: DFT helps determine the lattice constants, bulk modulus, and pressure dependence of elastic properties of AlAs in different crystal structures. [, ]
- Electronic Properties: DFT calculations provide insights into the electronic band structure, density of states, and energy gap of AlAs nanocrystals and alloys. [, , ]
- Defect Properties: First-principles calculations help predict the structural and dynamic properties of carbon defects in AlAs. []
Q6: How does modifying the structure of AlAs affect its properties?
A6: Modifying the structure of AlAs, such as changing its size in nanocrystals or alloying it with other elements like Scandium, can significantly impact its properties.
- Nanocrystal Size: Increasing the size of AlAs nanocrystals leads to changes in lattice constant, ionicity, cohesive energy, energy gap, and valence bandwidth. []
- Alloying: Alloying AlAs with Scandium (AlxSc1-xAs) alters its lattice parameters, phase transition pressures, and electronic band gap, making it suitable for various optoelectronic applications. []
Q7: Are there studies on the stability and formulation of AlAs for biological applications?
A7: The research provided focuses on the use of AlAs in semiconductor devices and doesn't offer information on its biological applications, stability, formulation, or related aspects like SHE regulations, PK/PD, in vitro/in vivo efficacy, or resistance.
Q8: What are the known toxicological properties of aluminum arsenide?
A8: AlAs decomposes in contact with acids, including weak acids, to produce highly toxic arsine gas (AsH3). [] This necessitates careful handling and disposal procedures.
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